molecular formula C17H20N2OS B5774155 N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea

N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea

Cat. No. B5774155
M. Wt: 300.4 g/mol
InChI Key: HWZDGASMLUDYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for various biomedical applications.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood. However, it has been shown to act as a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress and inflammation in cells. N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has also been shown to inhibit the activity of various enzymes involved in the production of ROS and RNS.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to the prevention and treatment of various diseases. N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has also been shown to protect against DNA damage and apoptosis, which are associated with various diseases, including cancer.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has minimal side effects, making it safe for use in cell and animal studies. However, one limitation of N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in scientific research. One potential application is in the treatment of cancer, where N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea's antioxidant and anti-inflammatory properties could be used to prevent cancer cell growth and metastasis. Additionally, N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea could be used in the treatment of neurodegenerative disorders, where oxidative stress and inflammation play a significant role. Further studies are needed to fully understand the potential applications of N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in biomedical research.
In conclusion, N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is a promising compound with unique properties that have gained significant attention in scientific research. Its antioxidant and anti-inflammatory properties make it a potential candidate for various biomedical applications, including the treatment of cancer and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential applications in biomedical research.

Synthesis Methods

N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,3-dimethylaniline and 4-methoxybenzyl isothiocyanate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been extensively studied for its potential applications in various biomedical fields. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-5-4-6-16(13(12)2)19-17(21)18-11-14-7-9-15(20-3)10-8-14/h4-10H,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZDGASMLUDYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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